molecular formula C20H18BrNO2 B15281075 2-Bromo-N,N-bis(4-methoxyphenyl)aniline

2-Bromo-N,N-bis(4-methoxyphenyl)aniline

Cat. No.: B15281075
M. Wt: 384.3 g/mol
InChI Key: JMHKEVDGFIDXJU-UHFFFAOYSA-N
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Description

2-Bromo-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C20H18BrNO2. It is known for its applications in various fields, including organic synthesis and material science. The compound is characterized by the presence of a bromine atom and two methoxyphenyl groups attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-bis(4-methoxyphenyl)aniline typically involves a series of organic reactions. One common method includes the bromination of N,N-bis(4-methoxyphenyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-N,N-bis(4-methoxyphenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-bis(4-methoxyphenyl)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its mechanism of action is often studied in the context of its applications in organic synthesis and material science .

Comparison with Similar Compounds

2-Bromo-N,N-bis(4-methoxyphenyl)aniline can be compared with other similar compounds, such as:

    4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar structure but different substitution pattern.

    N,N-bis(4-methoxyphenyl)aniline: Lacks the bromine atom, leading to different reactivity.

    4,4’-Dimethoxytriphenylamine: Similar core structure but different functional groups.

These comparisons highlight the unique properties of this compound, such as its bromine atom, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

2-bromo-N,N-bis(4-methoxyphenyl)aniline

InChI

InChI=1S/C20H18BrNO2/c1-23-17-11-7-15(8-12-17)22(20-6-4-3-5-19(20)21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3

InChI Key

JMHKEVDGFIDXJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=CC=C3Br

Origin of Product

United States

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